2-Hydroxy-4-Methoxybenzophenone--d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

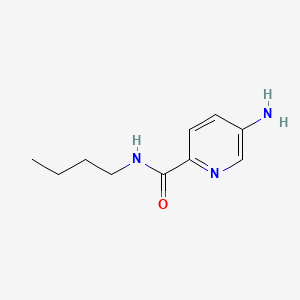

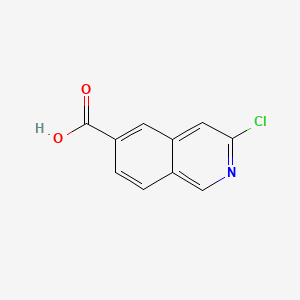

2-Hydroxy-4-Methoxybenzophenone, also known as HMB or Oxybenzone, is a common ingredient in sunscreens and other personal care products . It is a derivative of benzophenone and forms colorless crystals that are readily soluble in most organic solvents . It is used as a broad-band filter in sunscreens to protect the skin from the harmful effects of the sun .

Synthesis Analysis

2-Hydroxy-4-Methoxybenzophenone is metabolized to numerous metabolites in vivo and in vitro including 2,4-dihydroxybenzophenone (DHB), 2,3,4-trihydroxybenzophenone (THB) and 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB) as well as their corresponding glucuronide and/or sulfate conjugates . It is also used in the synthesis of poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD), a polymeric ligand used for the synthesis of metal/ligand polychelates .Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4-Methoxybenzophenone is C14H12O3 . The compound is a derivative of benzophenone and forms colorless crystals that are readily soluble in most organic solvents . The SMILES string representation is COc1ccc(c(O)c1)C(=O)c2ccccc2 .Physical And Chemical Properties Analysis

2-Hydroxy-4-Methoxybenzophenone is a pale-yellow solid that is readily soluble in most organic solvents . It has a melting point of 62-64 °C and a boiling point of 150-160 °C/5 mmHg .科学的研究の応用

Polymeric Ligand Synthesis

2-Hydroxy-4-Methoxybenzophenone: finds utility in the synthesis of a polymeric ligand known as poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD). This polymeric resin serves as a ligand for the formation of metal-polymer complexes, specifically metal/ligand polychelates. These complexes are essential in various fields, including catalysis, materials science, and coordination chemistry .

Analytical Reagent for Cu (II) Determination

The compound acts as an analytical reagent for the gravimetric determination of copper (Cu) ions . Gravimetric analysis involves measuring the mass of a precipitate formed during a chemical reaction. In this case, 2-Hydroxy-4-Methoxybenzophenone assists in quantifying Cu (II) ions, which is crucial for environmental monitoring, industrial processes, and quality control .

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxy-4-Methoxybenzophenone-d6 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methoxybenzoic acid", "2-hydroxybenzophenone", "deuterium oxide", "thionyl chloride", "sodium deuteroxide", "sodium borohydride", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "ethanol" ], "Reaction": [ "The first step involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride.", "4-methoxybenzoyl chloride is then reacted with 2-hydroxybenzophenone in the presence of triethylamine and dimethylformamide to yield 2-hydroxy-4-methoxybenzophenone.", "The next step involves the deuteration of 2-hydroxy-4-methoxybenzophenone using deuterium oxide and sodium deuteroxide.", "The final step involves the reduction of the deuterated intermediate with sodium borohydride in ethanol to yield 2-Hydroxy-4-Methoxybenzophenone-d6." ] } | |

CAS番号 |

1219798-54-5 |

製品名 |

2-Hydroxy-4-Methoxybenzophenone--d6 |

分子式 |

C14H12O3 |

分子量 |

233.278 |

IUPAC名 |

(2-hydroxy-4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |

InChI |

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D |

InChIキー |

DXGLGDHPHMLXJC-VIQYUKPQSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |

同義語 |

2-Hydroxy-4-Methoxybenzophenone--d6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。